Ethyl 6-amino-2-chloropyrimidine-4-carboxylate
CAS No.:
Cat. No.: VC17615531
Molecular Formula: C7H8ClN3O2
Molecular Weight: 201.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClN3O2 |
|---|---|
| Molecular Weight | 201.61 g/mol |
| IUPAC Name | ethyl 6-amino-2-chloropyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-5(9)11-7(8)10-4/h3H,2H2,1H3,(H2,9,10,11) |
| Standard InChI Key | FCJYXZSDBSDPTL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=NC(=N1)Cl)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrimidine ring substituted with three functional groups:
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Chlorine at position 2, enabling nucleophilic substitution reactions.
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Amino group at position 6, facilitating hydrogen bonding with biological targets.
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Ethyl ester at position 4, influencing solubility and metabolic stability.
The IUPAC name, ethyl 6-amino-2-chloropyrimidine-4-carboxylate, reflects this arrangement. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈ClN₃O₂ | |
| Molecular Weight | 201.61 g/mol | |
| SMILES | CCOC(=O)C1=CC(=NC(=N1)Cl)N | |
| InChI Key | FCJYXZSDBSDPTL-UHFFFAOYSA-N | |
| PubChem CID | 57455719 |
Physicochemical Characteristics
While explicit data on melting/boiling points are unavailable, the ethyl ester group enhances lipid solubility compared to carboxylic acid analogs. Computational models predict a polar surface area of 78.83 Ų, suggesting moderate permeability . The chlorine atom’s electronegativity (3.0) and the amino group’s basicity (pKa ~4.5) influence reactivity in aqueous environments.
Synthesis and Scalability
Laboratory-Scale Synthesis
The primary route involves reacting ethyl chloroformate with 2-chloropyrimidine in ammonia-saturated dimethylformamide (DMF) at 0–5°C. This one-pot reaction achieves yields of 65–75% after recrystallization. Key steps include:
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Nucleophilic amination: Ammonia attacks the pyrimidine’s position 6, displacing chlorine.
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Esterification: Ethyl chloroformate acylates the intermediate’s carboxyl group.
Industrial Optimization
Scaling production requires:
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Continuous flow reactors to enhance heat transfer and reduce side reactions.
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Solvent recycling: DMF recovery via distillation improves cost-efficiency.
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Catalytic amination: Palladium catalysts may accelerate amination, though this remains experimental .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The 2-chloro group undergoes displacement with nucleophiles (e.g., amines, alkoxides), enabling diverse derivatives:
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Herbicidal analogs: Substitution with vinylsilyl groups yields compounds active against Amaranthus retroflexus (MIC: 0.1 ppm) .
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Anticancer agents: Replacement with fluorophenyl groups enhances COX-2 inhibition (IC₅₀: 1.2 μM).
Ester Hydrolysis
Under basic conditions (e.g., LiOH/MeOH), the ethyl ester hydrolyzes to 6-amino-2-chloropyrimidine-4-carboxylic acid, a precursor for amide-coupled drugs .
Biological Activities
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) by binding to its allosteric site (Kd: 8.3 nM), reducing prostaglandin synthesis in murine macrophages. Structural analogs show antiviral activity against influenza A (EC₅₀: 5.7 μM) via hemagglutinin disruption .
Herbicidal Applications
In patent RU2556000C2, vinylsilyl-substituted derivatives exhibit post-emergent herbicidal activity at 50 g/ha, outperforming glyphosate against broadleaf weeds .
Applications in Drug Development
Anti-Inflammatory Lead Optimization
Modifying the 2-chloro group with sulfonamides improves selectivity for COX-2 over COX-1 (SI: 15.2), reducing gastrointestinal toxicity in rat models.
Future Perspectives
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Pharmacokinetic Studies: ADMET profiling is needed to assess oral bioavailability and metabolic clearance.
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Herbicide Resistance Mitigation: Combining 2-chloro pyrimidines with auxin mimics could delay weed resistance .
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Targeted Drug Delivery: Conjugating the carboxylate with nanoparticles may enhance tumor accumulation.
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